molecular formula C8H6F2O B1295030 3',4'-Difluoroacetophenone CAS No. 369-33-5

3',4'-Difluoroacetophenone

Cat. No.: B1295030
CAS No.: 369-33-5
M. Wt: 156.13 g/mol
InChI Key: VWJSSJFLXRMYNV-UHFFFAOYSA-N
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Description

3’,4’-Difluoroacetophenone is an organic compound with the chemical formula C8H6F2O. It is characterized by the presence of two fluorine atoms attached to the phenyl ring at the 3’ and 4’ positions, and an acetyl group attached to the phenyl ring. This compound is known for its applications in various chemical processes and is a colorless liquid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 3,4-difluoroaniline with acetaldoxime and copper sulfate. The reaction is carried out under mild conditions with the pH adjusted to 3-6, preferably around 4. After the reaction, the product is distilled using water vapor and post-treated by reduced-pressure rectification .

Another method involves the Friedel-Crafts acylation of 3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of 3’,4’-Difluoroacetophenone often utilizes the Friedel-Crafts acylation method due to its simplicity and high yield. The process involves large-scale reactors where the reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-difluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 3’,4’-Difluoroacetophenone can yield 3,4-difluorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Difluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoroacetophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The acetyl group also plays a role in the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoroacetophenone: Contains a single fluorine atom at the 4’ position.

    2-Bromo-2’,4’-difluoroacetophenone: Contains bromine and fluorine atoms at different positions on the phenyl ring.

    4’-Chloroacetophenone: Contains a chlorine atom at the 4’ position.

    3’,5’-Difluoroacetophenone: Contains fluorine atoms at the 3’ and 5’ positions.

Uniqueness

3’,4’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3’ and 4’ positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

IUPAC Name

1-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJSSJFLXRMYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190378
Record name 1-(3,4-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-33-5
Record name 1-(3,4-Difluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Difluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-difluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Briefly, the benzoyl ester derivatives of formula II are prepared by reacting 5-fluoro-4-halo-2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or trichlorophosphorous, followed by reacting the acid chloride so formed with a dialkylmalonate. The 4,5-difluoro-2-nitrobenzoic acid starting material can be prepared by nitration in mixed acid of 3,4-difluorobenzoic acid, which is obtained by oxidation 3,4-difluoroacetophenone. The 4- chloro-5-fluoro-2-nitrobenzoic acid starting material can be obtained by the following process:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3',4'-Difluoroacetophenone in the total synthesis of Elliptoxanthone A?

A: this compound serves as the starting material in the synthesis of Elliptoxanthone A. The researchers chose this compound due to its commercial availability and the versatility of the acetophenone moiety for further chemical transformations. The synthesis involved a 12-step process, with this compound acting as the foundation upon which the complex structure of Elliptoxanthone A was built. []

Q2: Could you elaborate on the specific role of the fluorine atoms in this compound within the synthesis strategy?

A: While the paper doesn't explicitly detail the influence of the fluorine atoms on the subsequent synthetic steps, their presence likely impacts the reactivity of the molecule. Fluorine is highly electronegative, which can influence the electron density distribution in the aromatic ring. This, in turn, can affect the reactivity of the acetophenone group and direct the regioselectivity of reactions occurring at adjacent positions on the aromatic ring. Further investigation into the specific role of the fluorine atoms in each step of the synthesis would provide a more comprehensive understanding of their contribution to the overall strategy. []

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